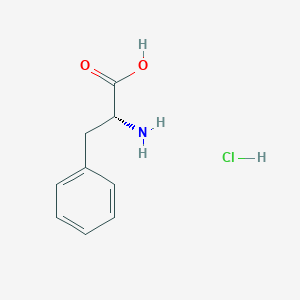

D-phenylalanine hydrochloride

Description

Significance of D-Amino Acids in Contemporary Academic Inquiry

For a long time, D-amino acids were considered rare in nature, with L-amino acids being the primary building blocks of proteins. numberanalytics.com However, research has revealed that D-amino acids are present and play significant roles in various biological systems. numberanalytics.comnih.govresearchgate.net They are key components of the peptidoglycan layer in bacterial cell walls, providing structural integrity. numberanalytics.comwikipedia.org This has made the enzymes involved in their incorporation a target for antibiotics. numberanalytics.com

In more complex organisms, including mammals, D-amino acids like D-serine and D-aspartate function as important signaling molecules in the nervous system. numberanalytics.comwikipedia.org D-serine, for instance, acts as a co-agonist at NMDA receptors, which are crucial for memory formation and synaptic plasticity. numberanalytics.com The presence and function of D-amino acids in living systems are now a significant area of research, with investigations into their roles in everything from microbial ecology to human health and disease. nih.govresearchgate.netmdpi.com Furthermore, the incorporation of D-amino acids into synthetic peptides is a valuable technique in biotechnology and drug development, as it can confer resistance to enzymatic degradation. numberanalytics.com

Overview of D-Phenylalanine Hydrochloride's Role in Diverse Scientific Disciplines

This compound serves as a crucial research compound and a versatile building block in several scientific domains. Its hydrochloride form often enhances its stability and solubility, particularly in aqueous solutions, facilitating its use in experimental settings.

In pharmacology and biochemistry , D-phenylalanine is investigated for its role as an inhibitor of certain enzymes. selleckchem.comselleckchem.comabmole.com It is known to inhibit carboxypeptidase A, an enzyme involved in the degradation of proteins. selleckchem.comselleckchem.comnih.govcdnsciencepub.comcdnsciencepub.com This inhibitory action extends to enkephalinases, enzymes that break down enkephalins—naturally occurring peptides with pain-relieving properties. wikipedia.orgselfhacked.comdarwin-nutrition.frchemicalbook.com By preventing the degradation of enkephalins, D-phenylalanine has been studied for its potential to modulate pain pathways. nih.govwikipedia.orgdarwin-nutrition.frchemicalbook.com Research has shown that D-phenylalanine can inhibit the hydrolysis of enkephalins in vitro and may increase the recovery of endogenous enkephalins. nih.gov

In synthetic and medicinal chemistry , this compound and its derivatives are valuable chiral building blocks. innospk.comchemimpex.comchemimpex.com Its structure is utilized in the synthesis of more complex molecules, including peptides with enhanced stability against breakdown by proteases. numberanalytics.comchemimpex.com This resistance to degradation is a desirable trait for developing peptide-based drugs. Derivatives, such as D-phenylalanine methyl ester hydrochloride, are used as intermediates in the synthesis of pharmaceuticals like the antidiabetic drug Nateglinide. innospk.com The incorporation of fluorinated versions of D-phenylalanine into peptides is also an area of research for creating novel therapeutics with enhanced bioactivity and metabolic stability. chemimpex.com

The table below summarizes the key research applications of D-phenylalanine and its derivatives across different scientific disciplines.

| Scientific Discipline | Research Application of D-Phenylalanine and its Derivatives | Key Findings and Significance |

| Biochemistry | Enzyme Inhibition | Acts as a competitive inhibitor of carboxypeptidase A. cdnsciencepub.comcdnsciencepub.com It also inhibits enkephalinases, the enzymes that degrade enkephalins. selleckchem.comwikipedia.orgselfhacked.com |

| Pharmacology | Pain Modulation Research | Investigated for its potential to reduce pain by preventing the breakdown of enkephalins, the body's natural painkillers. nih.govwikipedia.orgdarwin-nutrition.frchemicalbook.comebsco.com |

| Medicinal Chemistry | Chiral Synthesis Intermediate | Used as a building block for synthesizing pharmaceuticals, such as the antidiabetic drug Nateglinide. innospk.com |

| Peptide Chemistry | Development of Stable Peptides | Incorporation into peptide chains can increase resistance to enzymatic degradation, a useful property for drug development. numberanalytics.comchemimpex.com |

| Neuropharmacology | Neurotransmitter Research | As a precursor to phenylethylamine and its influence on catecholamine pathways, it is studied for its effects on mood and alertness. wikipedia.orgdarwin-nutrition.fr |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

(2R)-2-amino-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |

InChI Key |

ZAIZDXVMSSDZFA-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D Phenylalanine and Its Hydrochloride Derivatives

Stereoselective Synthesis of D-Phenylalanine

The challenge in synthesizing D-phenylalanine lies in controlling the stereochemistry to favor the D-enantiomer exclusively. Various innovative techniques have been developed to achieve this, ranging from kinetic resolutions of racemic mixtures to asymmetric transformations and biocatalytic processes.

Dynamic Kinetic Resolution Approaches from L-Phenylalanine Hydrochloride

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a rapid in situ racemization of the starting material with a stereoselective reaction that consumes only one of the enantiomers.

A notable application of DKR for the synthesis of D-phenylalanine starts from the readily available L-phenylalanine. The process involves the following key steps:

Preparation of L-Phenylalanine Hydrochloride: L-phenylalanine is reacted with hydrochloric acid to form L-phenylalanine hydrochloride.

Racemization and Resolution: The L-phenylalanine hydrochloride substrate is then subjected to racemization and resolution in the presence of a solvent, a racemization catalyst, and a resolving agent. A common resolving agent used is dibenzoyl tartaric acid (L-DBTA). This step yields the D-phenylalanine-L-DBTA disalt.

Final Product Preparation: The disalt is then treated with triethylamine (B128534) to resolve it, yielding the target D-phenylalanine.

This method is advantageous as it directly utilizes L-phenylalanine as the substrate and employs mild alcohols as solvents with an aldehyde pyridine (B92270) compound as the racemization catalyst. The theoretical conversion rate can approach 100%, significantly improving the resolution yield and making the process suitable for industrial-scale production. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Theoretical Yield | Reference |

| L-Phenylalanine | HCl, L-DBTA, Triethylamine, Aldehyde pyridine catalyst | D-phenylalanine-L-DBTA disalt | D-phenylalanine | ~100% | google.com |

Asymmetric Enzymatic Resolution Techniques for Enantiopure D-Phenylalanine

Enzymatic methods offer high stereoselectivity under mild reaction conditions. One of the prominent enzymatic approaches for producing D-phenylalanine is the asymmetric resolution of racemic DL-phenylalanine using Phenylalanine Ammonia-Lyase (PAL).

PAL stereoselectively catalyzes the conversion of L-phenylalanine into trans-cinnamic acid and ammonia (B1221849), leaving the D-phenylalanine untouched. The low solubility of trans-cinnamic acid at acidic pH facilitates its easy separation from the D-phenylalanine in the reaction mixture. This method has shown potential for commercial applications.

Research has focused on immobilizing PAL to enhance its stability and reusability. For instance, PAL from Rhodotorula glutinis has been immobilized on mesoporous silica (B1680970) supports. This immobilized enzyme has been used in a recirculating packed-bed reactor system, demonstrating high efficiency and stability over multiple batches.

| Enzyme | Substrate | Product | Key Feature | Enantiomeric Excess (eeD) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | DL-phenylalanine | D-phenylalanine | Stereoselective conversion of L-phenylalanine to trans-cinnamic acid | >99% | rsc.org |

Biocatalytic Stereoinversion Cascade Reactions for D-Amino Acids

Biocatalytic cascade reactions provide an elegant one-pot solution for the stereoinversion of L-amino acids to their D-enantiomers, offering high atom economy and reduced downstream processing. These cascades typically involve a two-step enzymatic process:

Oxidative Deamination: An L-amino acid deaminase (LAAD) selectively converts the L-amino acid into its corresponding α-keto acid (in this case, phenylpyruvic acid).

Reductive Amination: A D-amino acid dehydrogenase (DAADH) or a variant of meso-diaminopimelate dehydrogenase (DAPDH) then stereoselectively reduces the α-keto acid to the D-amino acid.

To drive the reductive amination step, a cofactor regeneration system, such as one using formate (B1220265) dehydrogenase (FDH), is often incorporated to recycle the required nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). By co-expressing the necessary enzymes in a single microbial host like Escherichia coli, an efficient whole-cell biocatalyst can be created for the stereoinversion of L-phenylalanine to D-phenylalanine with high conversion and enantiomeric excess. nih.govnih.govacs.org

| Enzyme System | Starting Material | Intermediate | Final Product | Cofactor Regeneration | Enantiomeric Excess (ee) | Reference |

| L-amino acid deaminase (LAAD) & D-amino acid dehydrogenase (DAADH) | L-phenylalanine | Phenylpyruvic acid | D-phenylalanine | Formate dehydrogenase (FDH) | >99% | nih.govacs.org |

Chiral Phase-Transfer Catalysis in Enantioselective D-Phenylalanine Synthesis

Asymmetric phase-transfer catalysis is a versatile method for the enantioselective synthesis of α-amino acids under mild, biphasic conditions. This technique typically involves the α-alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst.

Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have proven to be highly effective catalysts for this transformation. By employing pseudoenantiomeric catalysts, it is possible to synthesize either the (R)- or (S)-enantiomer of the desired phenylalanine derivative. For example, the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl (B1604629) bromide in the presence of a chiral cinchona alkaloid catalyst can produce the corresponding D-phenylalanine derivative in high yield and enantioselectivity. researchgate.net

| Catalyst Type | Substrates | Reaction Type | Product | Enantioselectivity | Reference |

| Cinchona alkaloid quaternary ammonium salts | Glycine Schiff base, Benzyl bromide | Asymmetric α-alkylation | D-phenylalanine derivative | High | researchgate.net |

Crystallization-Induced Asymmetric Transformation Methodologies

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that combines the resolution of diastereomeric salts with in situ racemization of the undesired enantiomer in the solution phase. This allows for the theoretical conversion of a racemic mixture into a single, desired enantiomer in a solid, crystalline form.

In the context of D-phenylalanine synthesis, this method can be applied to racemic phenylalanine methyl ester derivatives. The process involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. By carefully selecting the solvent and reaction conditions, one diastereomer preferentially crystallizes out of the solution. The remaining diastereomer in the solution equilibrates back to a racemic mixture, allowing for the continuous crystallization of the desired diastereomer, thus driving the transformation towards a high yield of a single enantiomer. google.comgoogle.com

This method has also been successfully applied in the asymmetric Strecker synthesis of α-amino acids, where one diastereomer of an α-amino nitrile selectively precipitates from the reaction mixture. google.com

| Method | Starting Material | Key Principle | Outcome | Reference |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Racemic phenylalanine methyl ester derivatives | Selective crystallization of one diastereomer with in situ racemization of the other | Enantiomerically enriched D-phenylalanine derivative | google.com |

Synthesis of Specific D-Phenylalanine Hydrochloride Derivatives for Research Applications

D-phenylalanine and its derivatives are valuable precursors for the synthesis of a wide range of molecules with significant biological activity, making them important targets for research and development in medicinal chemistry. The hydrochloride salt form is often preferred due to its increased stability and solubility.

One area of active research is the development of novel HIV-1 inhibitors. Specific derivatives of D-phenylalanine have been designed and synthesized as HIV-1 capsid (CA) protein inhibitors. The synthesis of these compounds often involves coupling D-phenylalanine with various substituted amine fragments to explore the structure-activity relationship and identify potent antiviral agents. nih.gov

Furthermore, D-phenylalanine serves as a chiral starting material for the synthesis of other important pharmaceutical compounds. For instance, it has been used in the synthesis of dextroamphetamine sulfate (B86663) and methamphetamine hydrochloride, where the stereochemistry of the final product is controlled by the chirality of the starting D-phenylalanine. semanticscholar.org

The synthesis of substituted D-phenylalanines has also been achieved through chemoenzymatic cascade processes. For example, a one-pot approach coupling phenylalanine ammonia lyase (PAL) amination with a deracemization step (involving stereoselective oxidation and non-selective reduction) has been used to produce various optically pure D-phenylalanine derivatives from inexpensive cinnamic acids. nih.govresearchgate.net These derivatives are important building blocks for natural products and active pharmaceutical ingredients.

| Derivative Class | Synthetic Approach | Research Application | Reference |

| Phenylalanine-based HIV-1 inhibitors | Peptide coupling of D-phenylalanine with amine fragments | Antiviral drug discovery | nih.gov |

| Dextroamphetamine sulfate & Methamphetamine hydrochloride | Multi-step synthesis starting from D-phenylalanine | Pharmaceutical synthesis | semanticscholar.org |

| Substituted D-phenylalanines | Chemoenzymatic cascade (PAL amination and deracemization) | Building blocks for natural products and APIs | nih.govresearchgate.net |

D-Phenylalanine Methyl Ester Hydrochloride

D-phenylalanine methyl ester hydrochloride is a key intermediate in peptide synthesis and the creation of other derivatives. A common method for its preparation involves the esterification of D-phenylalanine using methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. nih.govresearchgate.net Another approach utilizes trimethylchlorosilane in methanol at room temperature, which efficiently converts amino acids to their corresponding methyl ester hydrochlorides in good to excellent yields. nih.govresearchgate.net

The reaction of D-phenylalanine with methanol and trimethylchlorosilane proceeds smoothly to afford the desired product after concentration. nih.gov Alternatively, D-phenylalanine can be treated with sodium methoxide (B1231860) in methanol, followed by acidification with hydrochloric acid to yield DL-phenylalanine methyl ester hydrochloride. prepchem.com

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| D-Phenylalanine | Methanol, Trimethylchlorosilane | Room temperature | D-Phenylalanine Methyl Ester Hydrochloride |

| D-Phenylalanine Methyl Ester | Sodium Methoxide, Methanol, Hydrochloric Acid | Reflux, followed by acidification | DL-Phenylalanine Methyl Ester Hydrochloride |

N-alpha-Methyl-D-phenylalanine Hydrochloride

The synthesis of N-alpha-Methyl-D-phenylalanine Hydrochloride can be achieved from Boc-N-methyl-L-phenylalanine. This starting material is dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature. After concentration and treatment with diethyl ether, the final product is obtained in quantitative yield. chemicalbook.com

N-oxalyl-D-phenylalanine (NOFD)

N-oxalyl-D-phenylalanine (NOFD) and its dimethyl ester are derivatives of D-phenylalanine. The synthesis of Dimethyl N-oxalyl-D-phenylalanine involves the reaction of D-phenylalanine methyl ester with a suitable oxalylating agent. sigmaaldrich.com

Halogenated this compound Derivatives

Halogenated derivatives of D-phenylalanine are valuable in biochemical studies and drug design.

4-Azido-D-phenylalanine Hydrochloride: This compound is a versatile tool in chemical biology, particularly in "click chemistry" for bioconjugation and labeling studies. chemimpex.com Its synthesis can be achieved from L-phenylalanine through a multi-step process that includes iodination followed by an Ullman-like Cu(I)-catalyzed azidation. nih.govnih.gov This azido-derivative is useful for incorporating a photoreactive group into peptides and proteins. medchemexpress.comrsc.org

4-Amino-D-phenylalanine Hydrochloride: This derivative serves as a building block in the synthesis of various compounds, including chemokine receptor antagonists. caymanchem.com It can be prepared through the hydrogenation reduction of (Z)-2-acetylamino-3-(4-aminophenyl)-acrylic acid in the presence of a chiral catalyst, followed by hydrolysis to remove the acetyl group. google.com It is also used in peptide synthesis and neuroscience research. chemimpex.com

4-Chloro-D-phenylalanine Hydrochloride: This compound is synthesized for various research purposes, including its use as a precursor for other molecules. biosynth.com One synthetic route involves the hydrogenation of (Z)-2-acetylamino-3-(4-chlorophenyl)-acrylic acid with a chiral catalyst, followed by hydrolysis. google.com The Fmoc-protected version, Fmoc-4-chloro-D-phenylalanine, is a key reagent in solid-phase peptide synthesis. chemimpex.com

| Derivative | Key Synthetic Steps | Applications |

|---|---|---|

| 4-Azido-D-phenylalanine Hydrochloride | Iodination of phenylalanine followed by Cu(I)-catalyzed azidation. nih.govnih.gov | Click chemistry, bioconjugation, protein labeling. chemimpex.com |

| 4-Amino-D-phenylalanine Hydrochloride | Chiral hydrogenation of an acetylamino-acrylic acid derivative followed by hydrolysis. google.com | Peptide synthesis, neuroscience studies. chemimpex.com |

| 4-Chloro-D-phenylalanine Hydrochloride | Chiral hydrogenation of an acetylamino-acrylic acid derivative followed by hydrolysis. google.com | Precursor in synthesis, solid-phase peptide synthesis (Fmoc-protected form). chemimpex.com |

BOC-D-Phenylalanine Synthesis

The tert-butoxycarbonyl (BOC) protecting group is widely used in peptide synthesis. BOC-D-phenylalanine can be synthesized by reacting D-phenylalanine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. guidechem.com A general procedure involves adding the amino acid to a solution of di-tert-butyl dicarbonate and guanidine (B92328) hydrochloride in ethanol. chemicalbook.com Another method involves suspending L-phenylalanine in a dioxane solution and acylating it with tert-butoxycarbonyl azide (B81097). guidechem.com The BOC group provides temporary protection to the amino group during peptide coupling reactions. guidechem.com Large-scale synthesis often employs asymmetric hydrogenation of an N-acetyl dehydroamino-acid. acs.org

D-Phenylalanine as a Chiral Precursor in Complex Molecule Synthesis

The chirality of D-phenylalanine makes it a valuable starting material for the stereospecific synthesis of more complex molecules, particularly pharmaceuticals.

Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine

A synthetic route starting from D-phenylalanine has been established to produce dextroamphetamine sulfate and methamphetamine hydrochloride. nih.govsemanticscholar.orgepa.gov This process proceeds through several intermediates, maintaining the stereochemistry of the chiral center. nih.govsemanticscholar.org The synthesis allows for the production of either dextroamphetamine or methamphetamine from a common intermediate by varying the reductive conditions used for the removal of a carbamate (B1207046) protecting group. nih.govsemanticscholar.org This stereospecific pathway highlights the utility of D-phenylalanine as a chiral building block in the synthesis of psychoactive substances. scite.aisemanticscholar.orgmdma.ch

Sophisticated Analytical Techniques for Enantiomeric Characterization and Purity Assessment of D Phenylalanine Hydrochloride

Chromatographic Enantioseparation Methods

Chromatography stands as a powerful and versatile tool for the separation of chiral compounds. The fundamental principle lies in the differential interaction of enantiomers with a chiral environment, leading to their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of amino acids, including D-phenylalanine hydrochloride. The use of Chiral Stationary Phases (CSPs) is the most prevalent approach in chiral HPLC. csfarmacie.cz These CSPs create a chiral environment that interacts differently with the D- and L-enantiomers, leading to different retention times and, consequently, their separation.

Several types of CSPs have been successfully employed for the resolution of phenylalanine enantiomers. These include CSPs based on:

Macrocyclic Glycopeptides: Teicoplanin-based CSPs have demonstrated excellent enantioseparation for phenylalanine in the reversed-phase mode. semanticscholar.orgnih.gov The complex structure of teicoplanin offers multiple chiral recognition sites, leading to effective separation. sigmaaldrich.com Ristocetin A, another macrocyclic antibiotic, has also been used as a CSP, offering multimodal separation capabilities in normal-phase, polar-organic, and reversed-phase modes. mst.edu

Cyclodextrins: β-cyclodextrin and its derivatives are widely used chiral selectors. csfarmacie.czsemanticscholar.org Their bucket-like structure allows for the inclusion of the phenyl group of phenylalanine, and the chiral environment of the cyclodextrin (B1172386) rim facilitates enantiomeric discrimination.

Cyclofructans: Isopropylcarbamate cyclofructan 6 is another type of CSP that has shown chiral recognition for phenylalanine enantiomers, particularly in the normal phase separation mode. semanticscholar.orgnih.gov

The choice of mobile phase composition and temperature plays a crucial role in optimizing the separation. For instance, with teicoplanin and ristocetin-based stationary phases, sufficient enantioseparation of phenylalanine was achieved using a mobile phase of acetonitrile (B52724) and water. semanticscholar.org A study on a teicoplanin-based CSP found that the method showed good linearity with correlation coefficients greater than 0.998 in a concentration range of 0.1–500 μg mL−1, and the limit of detection was 0.1 μg mL−1 for both enantiomers. semanticscholar.org

Table 1: Comparison of Chiral Stationary Phases for HPLC Enantioseparation of Phenylalanine

| Chiral Stationary Phase | Separation Mode | Mobile Phase Example | Key Findings |

| Teicoplanin-based | Reversed-phase | Acetonitrile/Water (75/25 v/v) | Sufficient enantioseparation (Resolution: 1.59) semanticscholar.org |

| Ristocetin-based | Reversed-phase | Acetonitrile/Water (60/40 v/v) | Sufficient enantioseparation (Resolution: 2.75) semanticscholar.org |

| β-cyclodextrin | Normal-phase | Not specified | Showed chiral recognition semanticscholar.org |

| Isopropylcarbamate cyclofructan 6 | Normal-phase | Not specified | Showed chiral recognition semanticscholar.org |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) can also be employed for the enantiomeric separation of amino acids like phenylalanine. However, due to the low volatility of amino acids, derivatization is typically required to convert them into more volatile compounds suitable for GC analysis. sigmaaldrich.com This derivatization process involves esterification of the carboxyl group and acylation of the amino group. sigmaaldrich.com Chiral stationary phases are then used to separate the derivatized enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. nih.govnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net This technique offers several advantages, including faster analysis times, higher efficiency, and reduced consumption of organic solvents compared to HPLC. researchgate.netchromatographyonline.com Similar to HPLC, SFC relies on chiral stationary phases to achieve enantioseparation. europeanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used in SFC for chiral separations. researchgate.net The separation of chiral compounds in SFC has been a field of significant progress since its first demonstration in 1985. nih.govresearchgate.net

Capillary Electrophoresis (CE) and Electrochromatography

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte. nih.govnih.gov Cyclodextrins and their derivatives are commonly used as chiral selectors in CE. nih.govnih.gov The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility and, thus, their separation. A study demonstrated a good separation of phenylalanine enantiomers using a background electrolyte containing sodium tetraborate, β-CD, and a chiral ionic liquid. nih.gov

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and CE. bohrium.com In CEC, a capillary is packed with a stationary phase, similar to HPLC, and an electric field is applied to drive the mobile phase through the capillary via electroosmotic flow. researchgate.net This results in a plug-like flow profile, which can lead to higher separation efficiencies compared to the parabolic flow in HPLC. researchgate.net For the enantioseparation of phenylalanine, a chiral stationary phase can be packed into the capillary. jcsp.org.pk A study using a novel β-cyclodextrin-hyperbranched carbosilane-silica stationary phase in an open-tubular capillary demonstrated the ability to separate various enantiomers, including phenylalanine. jcsp.org.pk

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that has become a preferred method for the large-scale separation of enantiomers. nih.govethz.ch The SMB process simulates the counter-current movement of a solid adsorbent and a liquid phase, allowing for continuous separation and achieving higher productivity and purity while reducing solvent consumption compared to batch preparative chromatography. ethz.ch This technology has been successfully applied to the fractionation of amino acids. researcher.life The design of an SMB process involves determining the optimal flow rates in different zones of the system, which can be guided by theoretical models and experimental data. researcher.life

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a planar chromatographic technique that can be adapted for the separation of enantiomers. nih.gov Chiral TLC can be performed using either a chiral stationary phase or a chiral additive in the mobile phase. wikipedia.org Chiral stationary phases for TLC can be prepared by impregnating a standard TLC plate with a chiral selector or by using commercially available pre-coated chiral plates. nih.gov While not as common for quantitative analysis as HPLC or GC, chiral TLC can be a useful tool for rapid screening and qualitative assessment of enantiomeric purity. ojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantioselective Analysis of Chiral Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of chiral metabolites in complex biological matrices. For the enantioselective analysis of D-phenylalanine, a chiral LC method is coupled with a mass spectrometer. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the D- and L-enantiomers. mdpi.com Derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral LC column and then detected by MS/MS. mdpi.com This approach has been used to measure amino acid enantiomers in biological samples, such as aged mouse brains. mdpi.com LC-MS/MS offers the advantage of very low detection limits, making it suitable for trace-level analysis. nih.gov

Table 2: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Key Advantages | Common Chiral Selectors/Phases |

| HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. | High resolution, well-established, versatile. | Macrocyclic glycopeptides, cyclodextrins, cyclofructans. |

| GC | Differential partitioning between a mobile phase and a chiral stationary phase after derivatization. | High efficiency, sensitive detectors. | Chiral cyclodextrin derivatives. |

| SFC | Partitioning using a supercritical fluid mobile phase and a chiral stationary phase. | Fast analysis, reduced organic solvent use. | Polysaccharide-based CSPs. |

| CE | Differential migration in an electric field in the presence of a chiral selector in the electrolyte. | High efficiency, small sample volume. | Cyclodextrins and their derivatives. |

| CEC | Separation on a packed chiral stationary phase with an electroosmotically driven mobile phase. | High efficiency due to plug flow. | β-cyclodextrin-based stationary phases. |

| SMB | Continuous counter-current chromatography for preparative-scale separation. | High productivity and purity, reduced solvent use. | Various chiral stationary phases. |

| TLC | Separation on a planar chiral stationary phase or with a chiral mobile phase additive. | Simple, rapid screening. | Chiral impregnated plates. |

| LC-MS/MS | Chiral LC separation coupled with highly sensitive and selective mass spectrometric detection. | High sensitivity and selectivity, suitable for complex matrices. | Same as HPLC, or achiral separation after chiral derivatization. |

Spectroscopic and Optical Purity Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and conformational analysis of this compound. ¹H NMR provides a unique fingerprint of the molecule by mapping the chemical environment of each proton.

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, as well as the alpha- and beta-protons of the amino acid backbone. The precise chemical shifts of these protons are sensitive to the molecular structure and the solvent environment.

| Proton | Typical ¹H Chemical Shift (ppm) in D₂O |

| Aromatic (ortho, meta, para) | 7.3-7.5 |

| Alpha-proton (α-H) | ~4.0 |

| Beta-protons (β-H) | ~3.1-3.3 |

This is an interactive data table. You can sort and filter the data.

Conformational studies of phenylalanine derivatives have been conducted using advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), to elucidate the spatial proximity of different protons within the molecule. nih.gov For instance, in different solvent environments, the orientation of the phenyl ring relative to the alkyl chain can be determined by observing the through-space interactions between their respective protons. nih.gov Solid-state NMR has also been utilized to characterize the millisecond ring-flipping motion of the phenyl group in crystalline L-phenylalanine hydrochloride, providing insights into the dynamics of the molecule in the solid state. johnshopkins.edu Furthermore, quantitative NMR (qNMR) serves as a primary method for accurately determining the purity of amino acids, including phenylalanine, by comparing the integral of an analyte signal to that of a certified internal standard. nih.govdntb.gov.uakoreascience.krnih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Optical Conformation

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals. Therefore, the CD spectrum of D-phenylalanine is a mirror image of that of L-phenylalanine. This chiroptical property provides definitive confirmation of the D-enantiomeric form of the molecule.

Optical Rotation Measurements

Optical rotation is a classical method for assessing the enantiomeric purity of a chiral compound. It measures the angle to which a plane of polarized light is rotated when passed through a solution of the substance. D-phenylalanine is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise), and is therefore denoted with a (+) sign. The specific rotation is a characteristic physical constant for a given enantiomer under defined conditions of concentration, solvent, temperature, and wavelength.

| Compound | Specific Rotation [α] | Conditions |

| D-Phenylalanine | +35.0° | c = 2.04, 20°C |

| D-Phenylalanine | +34.0 ± 2.0° | c=2 in water |

| D-Phenylalanine | +7.1° | c = 3.8 in 18% HCl, 20°C |

This is an interactive data table. You can sort and filter the data.

The magnitude and sign of the optical rotation are directly proportional to the enantiomeric excess in a sample, making it a valuable tool for quality control. researchgate.net

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for confirming the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. While IR spectroscopy cannot distinguish between enantiomers in solution, differences in the crystal lattice structure between a racemic mixture and pure enantiomers can lead to distinct spectra in the solid state. thermofisher.com

Characteristic IR Absorption Bands for Phenylalanine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine salt) | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3000-3200 |

| C=O (carboxylic acid) | Stretching | ~1690 |

| N-H (amine salt) | Bending | ~1500 |

This is an interactive data table. You can sort and filter the data.

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound contains a chromophore that absorbs UV light at specific wavelengths. The UV spectrum is primarily used for quantitative analysis and to confirm the presence of the aromatic ring. omlc.orgsielc.comphotochemcad.comiosrjournals.orgnih.gov

UV Absorption Maxima for Phenylalanine

| λmax (nm) | Solvent |

| ~257 | Water |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) for Compound Identity and Purity Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight determination.

Tandem mass spectrometry (MS/MS) is further employed to elucidate the structure of the molecule by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of protonated phenylalanine is well-characterized and serves as a structural fingerprint. nih.gov Common fragmentation pathways include the loss of water (H₂O) and carbon monoxide (CO). nih.govresearchgate.net

Common Fragment Ions of Protonated Phenylalanine in MS/MS

| Fragment Ion | Description |

| [M+H - H₂O]+ | Loss of a water molecule |

| [M+H - H₂O - CO]+ | Subsequent loss of carbon monoxide |

This is an interactive data table. You can sort and filter the data.

Advanced Methods for Amino Acid and Impurity Profiling

Beyond the fundamental spectroscopic and optical techniques, advanced separation methods are employed for the detailed analysis of this compound and the detection of any impurities. These methods are crucial for ensuring the high purity required for many applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling. strath.ac.ukrroij.comsemanticscholar.org Chiral HPLC, utilizing a chiral stationary phase (CSP), is specifically designed to separate enantiomers. nih.govsemanticscholar.orgnih.gov This allows for the accurate quantification of the enantiomeric excess of D-phenylalanine and the detection of even trace amounts of the L-enantiomer. Various types of CSPs, such as those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), and cyclofructans, have been successfully used for the resolution of phenylalanine enantiomers. semanticscholar.orgnih.gov The choice of mobile phase composition and column temperature are critical parameters that are optimized to achieve the best separation. semanticscholar.org Two-dimensional HPLC (2D-HPLC) can provide even greater resolving power by combining two different chromatographic separations in a single analysis. nih.gov

Capillary Electrophoresis (CE) is another powerful separation technique that is well-suited for the analysis of charged molecules like amino acids. nih.govcreative-proteomics.comoup.com CE offers high efficiency, short analysis times, and requires only very small sample volumes. oup.com When coupled with mass spectrometry (CE-MS), it provides a highly selective and sensitive method for amino acid profiling and impurity detection. nih.govnih.govspringernature.com Chiral modifiers can be added to the background electrolyte in CE to enable the separation of enantiomers.

These advanced methods, often used in conjunction with the spectroscopic techniques described above, provide a comprehensive analytical toolkit for the thorough characterization and stringent quality control of this compound.

Electrochemical and Microscopic Characterization of Enantiomeric Discrimination

Beyond chromatographic methods, electrochemical and microscopic techniques provide unique insights into the enantioselective recognition and morphological properties of D-phenylalanine.

Electrochemical methods offer a sensitive, cost-effective, and simple alternative for chiral detection. maynoothuniversity.ie Enantioselective discrimination of D-phenylalanine can be achieved using electrodes modified with chiral selectors. A notable example involves the use of chiral conducting polyaniline films. researchgate.netmaynoothuniversity.ie

In this approach, a glassy carbon electrode is modified by electrochemically polymerizing aniline (B41778) in the presence of a chiral acid, such as (+)-camphorsulfonic acid. This process creates a polymer film that retains its chiral character. maynoothuniversity.ie Using a technique like differential pulse voltammetry, this modified electrode can selectively interact with one enantiomer over the other. For instance, a polyaniline film prepared with (+)-camphorsulfonic acid acts as a selective detector for D-phenylalanine, producing a distinct peak in the voltammogram at a potential of approximately 0.7 V, while the interaction with L-phenylalanine is significantly weaker. maynoothuniversity.ieresearchgate.netmaynoothuniversity.ie This difference in electrochemical response forms the basis for enantiomeric discrimination.

Table 2: Example of Electrochemical Enantioselection of Phenylalanine

| Electrode Modifier | Analytical Technique | Target Enantiomer | Key Finding |

|---|---|---|---|

| Chiral Polyaniline (from (+)-camphorsulfonic acid) | Differential Pulse Voltammetry (DPV) | D-Phenylalanine | A distinct oxidation peak appears around 0.7 V (vs. SCE), indicating selective detection. maynoothuniversity.ieresearchgate.net |

Scanning Electron Microscopy (SEM) is an invaluable tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of D-phenylalanine, SEM can be used to study the structure of self-assembled systems or polymeric forms of the amino acid. For instance, studies on poly-D-phenylalanine have used SEM to reveal the formation of distinct microspheres when precipitated in a water/2-propanol mixture. researchgate.net Similarly, research on L-phenylalanine has shown its ability to self-assemble into various nanostructures, including fibrils, a process that is highly dependent on concentration and pH. researchgate.net SEM imaging provides direct visual evidence of these structures, offering insights into the processes of molecular self-assembly and crystallization. researchgate.netresearchgate.net

| Compound/System | Observed Morphology (via SEM) | Significance |

| Poly-D-phenylalanine | Microspheres | Demonstrates the formation of regular, spherical microstructures from the chiral polymer. researchgate.net |

| L-Phenylalanine (Self-Assembled) | Fibrils, Nanostructures | Reveals the role of intermolecular interactions in forming complex assemblies, which can be influenced by environmental conditions like pH and concentration. researchgate.net |

| Modified Electrodes | Surface Topography | Used to visualize the surface of modified electrodes (e.g., polymer-coated) to confirm successful modification and analyze surface morphology. semanticscholar.org |

Mechanistic Investigations of D Phenylalanine Hydrochloride in Biochemical Systems Non Human and in Vitro Focus

Enzyme Inhibition and Modulatory Activities

D-phenylalanine (DPA) has been identified as an inhibitor of enkephalinase enzymes, which are responsible for the degradation of endogenous opioid peptides known as enkephalins. By hindering the action of these enzymes, D-phenylalanine effectively increases the half-life of enkephalins in the synaptic cleft, allowing for prolonged interaction with opioid receptors. This mechanism enhances the natural analgesic and anti-inflammatory effects of enkephalins.

The enkephalinase enzymes targeted by D-phenylalanine are metalloproteases, specifically carboxypeptidase-like enzymes, that cleave peptide bonds. Research suggests that D-phenylalanine's inhibitory action may involve blocking the active site of these enzymes. Specifically, in the context of Carboxypeptidase A (CPA), a zinc-containing enzyme, inhibitors often function by interacting with the central zinc ion crucial for catalytic activity. While the precise binding mode of D-phenylalanine itself is a subject of ongoing investigation, studies with similar D-amino acid-containing inhibitors suggest that the D-configuration can be more potent than the L-configuration. For instance, N-(Hydroxyaminocarbonyl)phenylalanine, a rationally designed CPA inhibitor, showed that the D-configuration isomer was approximately three times more potent than its L-antipode. Molecular dynamics simulations indicate that such inhibitors are well-accommodated in the active site of CPA, but their efficacy is often linked to blocking a coordination site at the zinc ion. The inhibitory effect is attributed to preventing a water molecule from accessing the zinc ion, which is a necessary step for catalysis.

| Inhibitor | Configuration | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| N-(Hydroxyaminocarbonyl)phenylalanine | Racemic | 2.09 µM | Competitive |

| N-(Hydroxyaminocarbonyl)phenylalanine | D-configuration | 1.54 µM | Competitive |

In in vitro studies using purified rat liver phenylalanine hydroxylase, catecholamines have been shown to be potent inhibitors. This enzyme is critical in the metabolism of phenylalanine. The inhibitory effect is direct and rapid; for example, purified phenylalanine hydroxylase can be 50% inactivated by 1.5 µM epinephrine (B1671497) in just 10 minutes. Research conducted on Reuber H4 hepatoma cell cultures further demonstrated this inhibitory action, where the addition of various catecholamines to the culture medium led to a rapid inactivation of the enzyme.

The order of effectiveness for this inactivation was found to be epinephrine, norepinephrine (B1679862), dopamine (B1211576), and 3,4-dihydroxyphenylalanine. The inactivation is reversible; when the catecholamine is removed from the cell cultures, enzyme activity is rapidly restored, with a 40% recovery observed in one hour. This suggests a direct interaction between the catecholamine and the enzyme rather than a change in the amount of enzyme protein. Both (S)- and (R)-epinephrine stereoisomers were effective in inactivating the enzyme.

| Compound | Concentration for 50% Inactivation | Time |

|---|---|---|

| (R)-epinephrine | 25 µM | 1 hour |

| (R)-norepinephrine | 45 µM | 1 hour |

| Epinephrine (high concentration) | N/A (70% inactivation) | 15 minutes |

In plants, the biosynthesis of phenylalanine is a tightly regulated process, with the enzyme arogenate dehydratase (ADT) catalyzing a key, rate-limiting step. This enzyme is subject to feedback inhibition by its end-product, phenylalanine, which allows the plant to control the metabolic flux through this pathway. However, during the evolution of vascular plants, a deregulation of this feedback mechanism occurred, enabling the massive production of phenylalanine-derived compounds like lignin.

Studies have identified two main types of ADT enzymes in plants with different sensitivities to phenylalanine inhibition:

Type-I ADTs: These enzymes, also found in microorganisms, are strongly inhibited by phenylalanine.

Type-II ADTs: These isoforms, widespread in seed plants, remain active even at high concentrations of phenylalanine, exhibiting relaxed feedback regulation.

This difference in sensitivity is due to specific changes in the allosteric binding site for phenylalanine within the enzyme. The emergence of these type-II ADTs was a crucial evolutionary step that supported the increased demand for phenylalanine as a precursor for the vast array of phenylpropanoid compounds essential for the structure and defense of vascular plants.

N-oxalyl-D-phenylalanine (NOFD) is a selective inhibitor of Factor Inhibiting HIF (FIH), a non-heme iron(II) and 2-oxoglutarate-dependent enzyme. FIH plays a role in the cellular response to hypoxia by hydroxylating an asparagine residue in the C-terminal transactivation domain of hypoxia-inducible factor (HIF-α), which suppresses its transcriptional activity.

NOFD acts as a selective inhibitor of FIH, with studies showing it is more effective than its L-enantiomer and demonstrates greater potency against FIH compared to other HIF hydroxylases like prolyl hydroxylases (PHDs). A crystal structure of the inhibitor complexed with FIH reveals that it binds in the 2-oxoglutarate (2OG) and likely the dioxygen binding site of the enzyme. By blocking the FIH enzyme's ability, NOFD prevents the hydroxylation of HIF-α, leading to an increase in its transcriptional activity even under normoxic conditions. This modulation can enhance the expression of HIF target genes. The dimethyl ester prodrug form of NOFD has been used to effectively inhibit FIH catalysis within cells.

| Compound | Target Enzyme | IC50 |

|---|---|---|

| N-oxalyl-D-phenylalanine (NOFD) | FIH | 0.24 µM |

Cellular and Molecular Interactions (In Vitro and Non-Human Animal Models)

D-phenylalanine has been shown to inhibit the formation and maturation of biofilms in several bacterial species, an effect that is distinct from general growth inhibition.

In the marine microbe Pseudoalteromonas sp. SC2014, D-phenylalanine effectively inhibited biofilm formation at concentrations that did not affect cell growth. Further investigation revealed that D-phenylalanine does not completely prevent the initial adherence of bacteria to a surface but rather inhibits the subsequent accumulation of cells required to form a mature, multilayer biofilm. It essentially arrests biofilm development at the monolayer stage. D-phenylalanine was also found to promote the disassembly of established multilayer biofilms, though it had little effect on the remaining monolayer of adherent cells.

In the gram-positive bacterium Staphylococcus aureus, D-phenylalanine, along with D-proline and D-tyrosine, was among the most effective D-amino acids at inhibiting biofilm formation. An equimolar mixture of these three D-amino acids was more effective than any single one. Similar to its effect on Pseudoalteromonas, D-phenylalanine did not affect the initial attachment of S. aureus to surfaces. Instead, it prevented the progression from initial microcolonies into fully developed, mature biofilms. This suggests the inhibition occurs at a stage subsequent to the initial surface attachment.

| D-Amino Acid | Effectiveness |

|---|---|

| D-phenylalanine | Effective |

| D-proline | Effective |

| D-tyrosine | Effective |

Effects on Bacterial Cell Wall Structure and Acid Resistance (e.g., Peptidoglycan Incorporation)

D-phenylalanine has been shown to interfere with bacterial biofilm formation by altering the structure of the cell wall. It can be incorporated into the peptidoglycan (PG) layer, which is a crucial component of the bacterial cell wall responsible for maintaining cell shape and integrity. Specifically, D-phenylalanine can replace D-alanine at the fourth and fifth positions of the pentapeptide chains of peptidoglycan. This alteration in the cell wall composition can enhance the acid resistance of certain bacteria. For instance, in Lactococcus lactis F44, the presence of 50 mM D-phenylalanine improved its survival rate at a pH of 3.0.

In the marine microorganism Pseudoalteromonas sp. SC2014, D-phenylalanine at a concentration of 10 mM was found to inhibit the maturation of multilayer biofilms and promote their decomposition into a monolayer structure without affecting the viability of planktonic cells. This suggests a mechanism that specifically targets biofilm integrity.

Activation of Intestinal GPR109B Receptor and Peptide Hormone Secretion (e.g., PYY) in Mammalian Systems

In mammalian systems, D-phenylalanine is recognized as a ligand for the G protein-coupled receptor GPR109B (also known as HM74). This receptor is expressed in intestinal enteroendocrine cells and adipocytes. Activation of GPR109B by D-phenylalanine can stimulate the secretion of the gut hormone Peptide Tyrosine Tyrosine (PYY). PYY is involved in the regulation of appetite and energy homeostasis.

While L-phenylalanine also interacts with gut receptors to stimulate hormone release, there is a degree of stereoisomer specificity. For example, L-phenylalanine has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) and insulin, effects not observed with D-phenylalanine. Conversely, D-phenylalanine appears to have a more pronounced effect on postprandial PYY concentrations compared to L-phenylalanine and placebo.

Interactions with Ribosomal Active Sites and Implications for Peptide Bond Formation with D-Amino Acids

The ribosome, the cellular machinery for protein synthesis, exhibits strong stereoselectivity, preferentially incorporating L-amino acids over their D-counterparts. Structural studies of the 70S ribosome in complex with a D-phenylalanine-tRNA mimic have provided mechanistic insights into this discrimination.

Although a D-aminoacyl-tRNA analog can bind to the ribosomal A-site, with its side chain accommodated in the binding pocket, the stereochemistry of the D-amino acid prevents the optimal positioning of its α-amino group for a nucleophilic attack on the peptidyl-tRNA in the P-site. This suboptimal orientation significantly slows down the rate of peptide bond formation. Furthermore, the D-amino acid is unable to form a crucial hydrogen bond with the P-site tRNA, which is necessary for efficient proton transfer during the reaction.

Table 1: Key Findings on D-Phenylalanine Interaction with the Ribosomal Active Site

| Feature | Observation | Implication |

| Binding to A-site | D-aminoacyl-tRNA analog binds to the ribosomal A-site. | D-amino acids can enter the ribosome's active site. |

| α-amino group position | The α-amino group is not in an optimal position for nucleophilic attack. | Slows down the rate of peptide bond formation. |

| Hydrogen bonding | Cannot form a necessary hydrogen bond with the P-site tRNA. | Impairs efficient proton transfer during peptide synthesis. |

Modulation of Reactive Oxygen Species (ROS) Levels

In cellular models, the impact of phenylalanine on reactive oxygen species (ROS) levels has been investigated, often in the context of phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine. Studies have shown that elevated concentrations of phenylalanine can lead to increased oxidative stress. For instance, a cyclo(phenylalanine-proline) dipeptide was found to induce an increase in ROS, particularly superoxide, by perturbing the mitochondrial membrane. This increase in ROS can, in turn, lead to cellular damage.

Alleviation of DNA Damage and Apoptosis in Cellular Models

High levels of phenylalanine have been shown to induce DNA damage in both in vivo and in vitro models. In a rat model of hyperphenylalaninemia, acute administration of phenylalanine led to a significant increase in DNA migration in the cerebral cortex and blood, as determined by the comet assay. This suggests that elevated phenylalanine can have genotoxic effects.

The induction of DNA damage is a known trigger for apoptosis, or programmed cell death. The cellular response to DNA damage involves complex signaling pathways that can either lead to cell cycle arrest and DNA repair or, if the damage is too severe, initiate apoptosis. Research on cyclo(phenylalanine-proline) has demonstrated that it can induce DNA double-strand breaks and activate the ATM-CHK2 signaling pathway, which is a key component of the DNA damage response.

Influence on Gene Expression (e.g., HIF downstream genes like VEGF, Notch-1, Notch-2, Glut-1, HO-1)

The influence of phenylalanine on the expression of genes regulated by hypoxia-inducible factor (HIF) has been explored. HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels and is involved in the regulation of genes such as vascular endothelial growth factor (VEGF), glucose transporter 1 (Glut-1), and heme oxygenase-1 (HO-1). While direct studies on D-phenylalanine hydrochloride's effect on these specific genes are limited, the broader context of phenylalanine's metabolic and cellular effects suggests potential indirect influences. For example, conditions of high metabolic stress, which can be induced by amino acid imbalances, can modulate HIF-1α activity.

Role in Protein and Peptide Chemistry Research

D-phenylalanine is a valuable tool in protein and peptide chemistry research due to its unique properties. The incorporation of D-amino acids, such as D-phenylalanine, into peptides can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. This increased stability is advantageous for the development of peptide-based therapeutics.

Furthermore, the inclusion of D-phenylalanine can influence the secondary structure and self-assembly properties of peptides. For example, dipeptides containing phenylalanine have been shown to self-assemble into various nanostructures, and the chirality of the amino acids plays a role in the resulting morphology. Phenylalanine residues can also act as membrane anchors in antimicrobial peptides, contributing to their ability to interact with and disrupt bacterial cell membranes.

Table 2: Applications of D-Phenylalanine in Peptide Chemistry

| Application | Rationale | Example |

| Increased Proteolytic Stability | D-amino acids are not recognized by most proteases. | Therapeutic peptide design |

| Modulation of Self-Assembly | Chirality influences intermolecular interactions. | Formation of peptide-based nanomaterials |

| Enhanced Membrane Interaction | Phenylalanine side chain can anchor peptides to lipid bilayers. | Antimicrobial peptide development |

D-Amino Acid Incorporation into Synthetic Peptides and Non-Proteinogenic Structures

D-amino acids, such as D-phenylalanine, are non-proteinogenic amino acids, meaning they are not naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org They are enantiomers (mirror images) of the more common L-amino acids. nih.gov The incorporation of D-phenylalanine into synthetic peptides is a key strategy for creating structures with novel properties. While polypeptides made from L-amino acids typically form right-handed helices, those synthesized with D-amino acids will form left-handed helices. taylorandfrancis.com

A primary motivation for using D-phenylalanine in peptide synthesis is to enhance resistance to enzymatic degradation. nih.gov Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are stereospecific for L-amino acids. This increased stability is a valuable attribute in the development of peptide-based therapeutics. tandfonline.com The inclusion of D-phenylalanine can also stabilize specific backbone conformations. nih.gov These synthetic peptides and non-proteinogenic structures serve as valuable tools in various scientific fields, including drug discovery and the study of protein structure and function. nih.gov

Studies on Protein Interactions and Cellular Processes Using D-Phenylalanine Derivatives (e.g., 4-Azido-D-phenylalanine Hydrochloride for Protein Labeling and Bioconjugation)

Derivatives of D-phenylalanine are instrumental in probing complex biological systems. A prominent example is 4-Azido-D-phenylalanine hydrochloride, an unnatural amino acid derivative valued for its azide (B81097) moiety. chemimpex.com This functional group enables its use in "click chemistry," a set of powerful and specific reactions for bioconjugation. chemimpex.combaseclick.eu

Researchers utilize 4-Azido-D-phenylalanine hydrochloride for site-specific protein labeling, allowing for the study of protein interactions, dynamics, and localization within cellular environments. chemimpex.com By incorporating this derivative into proteins, scientists can attach various molecules, such as fluorescent dyes or biotin (B1667282) tags, to the azide group. This facilitates the visualization and purification of proteins and their binding partners. lumiprobe.comvectorlabs.com This technique is a non-radioactive alternative for tracking protein synthesis and has applications in developing diagnostic tools and targeted drug delivery systems. chemimpex.comlumiprobe.com

| Property | Value | Reference |

|---|---|---|

| Synonyms | D-Phe(4-azido)-OH·HCl, p-Azido-D-phenylalanine hydrochloride | chemimpex.com |

| CAS Number | 1241681-80-0 | chemimpex.com |

| Molecular Formula | C9H10N4O2·HCl | chemimpex.com |

| Molecular Weight | 242.7 | chemimpex.com |

| Appearance | Off-white crystalline powder | chemimpex.com |

| Application | Protein Labeling, Bioconjugation, Drug Development | chemimpex.com |

Biochemical Pathways and Metabolic Roles (Non-Human Studies)

Investigation of Pharmacological Activity at Niacin Receptor 2

Recent research has identified pharmacological activity of D-phenylalanine at the niacin receptor 2, also known as hydroxycarboxylic acid receptor 2 (HCA2) or GPR109A. wikipedia.orgwikipedia.org HCA2 is a G protein-coupled receptor found on the surface of cells, notably adipocytes and immune cells like microglia. wikipedia.orgnih.govnih.gov

The endogenous ligands for HCA2 are metabolites like D-β-hydroxybutyrate and butyrate. wikipedia.org Activation of HCA2 is known to have anti-lipolytic and anti-inflammatory effects. acs.orgmedchemexpress.com For instance, activation of HCA2 on macrophages can promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov In mouse models of neurodegenerative diseases, activation of HCA2 in microglia has been shown to be neuroprotective, reducing amyloid pathology and neuronal loss. nih.gov The interaction of D-phenylalanine with this receptor suggests a potential role in modulating metabolic and inflammatory signaling pathways, although the precise mechanisms and physiological relevance are still under investigation. wikipedia.org

Theoretical and Computational Studies of D Phenylalanine Hydrochloride

Molecular Modeling of Enantiomeric Interactions and Chiral Recognition

Chiral recognition, the ability of a chiral environment to differentiate between enantiomers, is fundamental to biological systems and separation science. Molecular modeling is instrumental in elucidating the mechanisms behind this discrimination.

Interaction with Chiral Selectors: Computational studies have been employed to understand how D-phenylalanine interacts differently from its L-enantiomer with various chiral selectors. Molecular dynamics (MD) simulations and docking studies reveal the specific non-covalent interactions that govern enantioselective recognition. These interactions include hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals forces. figshare.comethernet.edu.et For instance, simulations of D- and L-phenylalanine with chiral selectors like cyclodextrins show that subtle differences in how the guest molecule fits into the host cavity lead to significant energetic distinctions. pnas.orgscirp.org The phenyl group, amino group, and carboxyl group of D-phenylalanine adopt distinct orientations compared to L-phenylalanine, resulting in differential binding energies. pnas.org

One computational approach used ab initio molecular dynamics to explore the interaction between gold nanoparticles and D/L-phenylalanine, calculating the binding energies for each enantiomer. rsc.orgresearcher.life The results, which were consistent with experimental data, showed a stronger binding interaction with D-phenylalanine than with L-phenylalanine, providing a basis for electrochemical chiral sensors. rsc.org

Self-Assembly and Nanostructure Formation: Molecular dynamics simulations have also been used to study the self-assembly of phenylalanine molecules into nanostructures. nih.govresearchgate.net Interestingly, these simulations have shown that the initial chirality of the monomer can influence the chirality of the resulting superstructure. In one study, it was found that D-phenylalanine monomers could self-assemble into left-handed helical nanotubes, while L-phenylalanine formed right-handed nanotubes. nih.govresearchgate.net This highlights how stereochemistry at the molecular level dictates the macroscopic structure.

Below is a data table summarizing findings from molecular modeling studies on chiral recognition involving D-phenylalanine.

| Chiral System | Computational Method | Key Findings | Reference(s) |

| D/L-Phenylalanine with Gold Nanoparticles | Ab initio Molecular Dynamics (AIMD) | D-phenylalanine exhibits a stronger binding energy and current response compared to L-phenylalanine. | rsc.orgresearcher.life |

| D-Phenylalanine Self-Assembly | Molecular Dynamics (MD) Simulation | D-phenylalanine monomers self-assemble into left-handed helical peptide nanotubes. | nih.govresearchgate.net |

| D/L-Phenylalanine with β-Cyclodextrin | Parametric Model 3 (PM3) | Differences in inclusion complex formation and stability are observed between enantiomers due to varied host-guest interactions. | scirp.org |

| D/L-Phenylalanine with Ni-Based MOF | Molecular Dynamics (MD) Simulation | π-π interactions, hydrogen bonding, and electrostatics are crucial for chiral recognition, with higher selectivity for L-phenylalanine. | figshare.com |

Simulation of Enzyme-Substrate Binding and Inhibition Mechanisms

While L-amino acids are predominant in nature, D-phenylalanine and other D-amino acids play significant roles and are processed by specific enzymes. Computational simulations are vital for understanding how enzymes recognize D-phenylalanine as either a substrate or an inhibitor.

Binding to D-Amino Acid Oxidases (DAOs): DAOs are enzymes that specifically catalyze the oxidative deamination of D-amino acids. Molecular docking and MD simulations have been used to model the binding of D-phenylalanine to the active site of DAO. These simulations illustrate the precise orientation of D-phenylalanine within the enzyme's catalytic pocket. They reveal key hydrogen bonds between the amino and carboxyl groups of D-phenylalanine and active site residues, as well as hydrophobic interactions involving the phenyl side chain. These models help explain the enzyme's substrate specificity for D-amino acids over their L-counterparts.

Inhibition of Other Enzymes: D-phenylalanine can act as a competitive inhibitor for enzymes that typically bind L-phenylalanine, such as carboxypeptidase A. Computational studies can model the binding of D-phenylalanine to the active site of these enzymes. Although it may bind, its stereochemistry prevents the proper alignment required for catalysis to occur. These simulations can calculate the binding free energy of D-phenylalanine as an inhibitor and compare it to the binding of the natural L-substrate, providing insights into its inhibitory potency.

The following table presents representative data from enzyme-substrate simulation studies.

| Enzyme System | Simulation Type | Predicted Interaction Details |

| D-phenylalanine with D-Amino Acid Oxidase (DAO) | Molecular Docking & MD | Specific hydrogen bonds and hydrophobic interactions orient the D-enantiomer for catalysis. |

| D-phenylalanine with Carboxypeptidase A | Competitive Inhibition Docking | D-phenylalanine binds to the active site but in a non-productive orientation, blocking the L-substrate. |

| Phenylalanine Hydroxylase (PAH) with L-Phe | Molecular Dynamics (MD) | Mutations can disrupt protein structure and dynamics, affecting the binding of the natural L-phenylalanine substrate. nih.gov |

Prediction of Biochemical Pathway Involvement and Metabolic Flux

While less common than L-phenylalanine metabolism, pathways involving D-phenylalanine exist, particularly in microorganisms. Computational tools can predict the potential roles of D-phenylalanine in metabolic networks.

Metabolic Pathway Databases: Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) contain information on enzymatic reactions involving D-phenylalanine. Computational models can leverage this data to map potential metabolic routes. For example, D-phenylalanine can be converted to phenylpyruvic acid by a D-amino acid dehydrogenase. This can then enter pathways associated with central carbon metabolism.

Flux Balance Analysis (FBA): Genome-scale metabolic models (GEMs) of organisms, particularly bacteria, can be used to simulate the metabolic fate of D-phenylalanine. By incorporating D-phenylalanine as a nutrient source in the model, flux balance analysis can predict the optimal pathways for its utilization to support growth. These simulations can identify the key enzymes and reactions involved and predict the distribution of metabolic flux through the network. Such models might predict, for example, that D-phenylalanine is first converted by a racemase to L-phenylalanine before entering mainstream metabolic pathways.

| Computational Approach | Objective | Example of Predicted Outcome |

| Pathway Mapping (e.g., KEGG) | Identify potential enzymatic reactions and pathways. | D-phenylalanine is converted to phenylpyruvic acid via D-amino acid dehydrogenase. |

| Flux Balance Analysis (FBA) | Predict metabolic utilization and its effect on growth. | Simulation shows D-phenylalanine is utilized as a nitrogen source after conversion by a racemase. science.gov |

| Genome Mining | Identify genes encoding for D-amino acid metabolizing enzymes. | A bacterial genome is predicted to contain a D-amino acid oxidase with high specificity for D-phenylalanine. |

Computational Analysis of Conformational Dynamics and Stereochemical Control

The three-dimensional shape and flexibility of D-phenylalanine are critical to its interactions. Computational analysis provides a detailed picture of its conformational landscape.

Conformational Searches and Potential Energy Surfaces: Quantum mechanics (QM) calculations can be used to explore the conformational space of D-phenylalanine. By rotating the single bonds (dihedral angles) of the molecule, a potential energy surface can be generated. This surface reveals the energetically favorable conformations (local minima) and the energy barriers between them. nih.gov These studies show how intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups, stabilize certain conformers. nih.gov

Molecular Dynamics in Solution: MD simulations can model the dynamic behavior of D-phenylalanine hydrochloride in an aqueous environment. These simulations track the movement of the molecule over time, showing how it tumbles, rotates, and vibrates. The trajectories reveal the most populated conformational states in solution and the timescale of transitions between them. This provides a more realistic picture of the molecule's structure than static models, showing how interactions with water molecules influence its shape and dynamics. nih.govnsf.gov This type of analysis is crucial for understanding how the molecule presents itself for binding to a receptor or an enzyme active site.

| Parameter | Computational Method | Typical Findings | Reference(s) |

| Stable Conformers | Quantum Mechanics (QM), DFT | Identification of low-energy structures stabilized by intramolecular hydrogen bonds and other non-covalent interactions. | nih.gov |

| Dihedral Angle Distribution | Molecular Dynamics (MD) | Simulation in solution shows preferred ranges for key dihedral angles, defining the molecule's flexibility and shape. | nsf.gov |

| Solvation Effects | MD with Explicit Solvent | Analysis reveals the structure and dynamics of the hydration shell around D-phenylalanine and its influence on conformation. | nih.govnsf.gov |

| Vibrational Frequencies | QM Calculations | Prediction of the infrared spectrum, which can be compared with experimental data to validate the computed structures. |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Functions of D-Amino Acids in Diverse Organisms

While L-amino acids are the well-established building blocks of proteins, their D-isomers are increasingly recognized for their diverse and crucial biological functions. D-phenylalanine, for instance, is not a component of proteins but exhibits notable pharmacological activities. immunomart.com Research is actively exploring its role as a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), which are fundamental in regulating mood, motivation, and cognitive functions. nbinno.comnih.gov This has led to investigations into D-phenylalanine as a potential therapeutic agent for mood-related disorders. nbinno.com

Beyond its effects on the nervous system, D-phenylalanine is being used as a tool to probe fundamental biological processes. For example, it has been instrumental in studies investigating the role of carbonic anhydrases in memory formation. nih.gov In the realm of microbiology, D-phenylalanine has been shown to inhibit the formation of biofilms in certain marine microbes, suggesting a potential role in controlling microbial communities. However, it is important to note that the full extent of D-phenylalanine's role in human physiology is still not completely understood, paving the way for extensive future research. rxlist.com

The table below summarizes some of the known and emerging biological functions of D-phenylalanine across different organisms.

| Biological Function | Organism(s) | Research Focus |

| Neurotransmitter Precursor | Mammals | Mood regulation, cognitive function |

| Pain Management | Mammals | Inhibition of enkephalin degradation |

| Memory Formation Probe | Mammals | Role of carbonic anhydrases |

| Biofilm Inhibition | Marine Microbes | Anti-biofilm activity |

Development of Advanced Analytical Techniques for Comprehensive Chiral Metabolomics

The study of chiral molecules like D-phenylalanine within complex biological systems falls under the umbrella of chiral metabolomics. A significant challenge in this field is the accurate and sensitive detection of specific enantiomers. rxlist.com To address this, researchers are continuously developing and refining advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have become indispensable tools for the enantioselective analysis of amino acids. mdpi.comnih.gov The success of these techniques often relies on the use of specialized chiral stationary phases that can differentiate between D- and L-isomers. sigmaaldrich.com Furthermore, chemical derivatization strategies are frequently employed to enhance the separation and detection of chiral metabolites. mdpi.com These advancements are paving the way for more targeted and comprehensive chiral metabolomic studies, which are crucial for understanding the subtle but significant roles of D-amino acids in health and disease. nih.gov

Key analytical techniques and strategies in chiral metabolomics are highlighted in the following table.

| Analytical Technique | Key Feature/Strategy | Application in D-phenylalanine Analysis |

| HPLC | Chiral Stationary Phases (CSPs) | Separation of D- and L-phenylalanine enantiomers |

| LC-MS | High sensitivity and selectivity | Quantification of D-phenylalanine in biological samples |

| Chemical Derivatization | Enhanced chromatographic separation and detection | Improved analysis of trace amounts of D-phenylalanine |

Design of Next-Generation Chemical Probes and Building Blocks for Molecular and Cellular Biology Research

D-phenylalanine and its derivatives are highly valued as chiral building blocks in the synthesis of a wide array of pharmaceutical compounds. medchemexpress.comnih.govnih.govresearchgate.netnbinno.com Their unique stereochemistry is often essential for the biological activity and efficacy of a drug molecule. The incorporation of D-phenylalanine into peptides can enhance their stability against enzymatic degradation, thereby increasing their bioavailability and therapeutic potential. nih.gov

Researchers are also designing macromolecules and peptidomimetics that incorporate D-phenylalanine to achieve specific functional properties. nih.govnih.gov Beyond its role as a structural component, derivatives of D-phenylalanine are being developed as fluorescent probes for studying molecular and cellular processes. nih.govresearchgate.neteurekaselect.com These probes can be designed to report on their local environment, enabling the investigation of protein binding and folding events in real-time. researchgate.net

The diverse applications of D-phenylalanine as a chemical tool are summarized below.

| Application | Description |

| Chiral Building Block | Synthesis of enantiomerically pure pharmaceuticals. |

| Peptidomimetics | Enhancement of peptide stability and bioavailability. |

| Macromolecule Synthesis | Creation of polymers with specific functional properties. |

| Fluorescent Probes | Real-time monitoring of biological processes like protein binding. |

Engineering of Biocatalytic and Chemoenzymatic Systems for High-Yield Chiral Synthesis

The demand for enantiomerically pure compounds like D-phenylalanine has driven the development of highly efficient and sustainable synthetic methods. Biocatalysis and chemoenzymatic synthesis have emerged as powerful approaches to achieve high yields and excellent optical purity. mdpi.commedchemexpress.comnih.govnih.govscholaris.caacs.orgresearchgate.netresearchgate.netrsc.org